molecular formula C15H28N2O4 B7019138 N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide

N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide

Cat. No.: B7019138
M. Wt: 300.39 g/mol
InChI Key: BGYVJFXJKOHUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide is a complex organic compound with a unique structure that includes a dioxane ring, an azepane ring, and a carboxamide group

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-2-8-20-13-4-3-6-17(7-5-13)15(18)16-11-14-12-19-9-10-21-14/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYVJFXJKOHUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(CC1)C(=O)NCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the dioxane and azepane intermediates. One common method involves the reaction of 1,4-dioxane with appropriate alkylating agents to introduce the dioxan-2-ylmethyl group. This is followed by the formation of the azepane ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (1,4-dioxan-2-ylmethyl)amine
  • N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine
  • Benzamide, N-(1,4-dioxan-2-ylmethyl)-

Uniqueness

N-(1,4-dioxan-2-ylmethyl)-4-propoxyazepane-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.